2-Bromo-6-fluoro-3-iodobenzaldehyde
Description
Significance of Halogenated Benzaldehydes as Versatile Synthetic Precursors
The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—onto the benzaldehyde (B42025) scaffold significantly modulates its electronic properties and reactivity. google.com Halogens can act as directing groups in electrophilic aromatic substitution, and their ability to participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) makes halogenated benzaldehydes highly sought-after starting materials for the synthesis of pharmaceuticals, agrochemicals, and advanced materials. google.comresearchgate.net The specific nature of the halogen and its position on the aromatic ring influence bond strengths, steric hindrance, and the potential for orthogonal reactivity, allowing for selective transformations at different sites within the molecule.
Overview of the Chemical Entity 2-Bromo-6-fluoro-3-iodobenzaldehyde within Contemporary Organic Synthesis
This compound represents a unique case within the family of halogenated benzaldehydes. Its structure is characterized by the presence of three different halogen atoms, each with distinct electronic and steric properties, all positioned on a benzaldehyde ring. This specific arrangement suggests a high potential for selective, stepwise functionalization, making it an intriguing, though underexplored, building block in contemporary organic synthesis. Despite its commercial availability from several suppliers, a comprehensive body of research detailing its synthesis and reactivity is not readily found in publicly accessible scientific literature. synquestlabs.comfluorochem.co.ukbldpharm.com
Chemical Identity of this compound
| Property | Value | Source(s) |
| CAS Number | 2092187-40-9 | synquestlabs.comfluorochem.co.ukbldpharm.com |
| Molecular Formula | C₇H₃BrFIO | synquestlabs.comfluorochem.co.ukbldpharm.com |
| Molecular Weight | 328.91 g/mol | bldpharm.com |
| Appearance | White powder | cymitquimica.com |
| SMILES Code | O=CC1=C(F)C=CC(I)=C1Br | bldpharm.com |
While the specific synthesis and detailed research findings for this compound are not extensively documented, the chemistry of its close relatives provides some insight. For instance, the synthesis of 2-bromo-6-fluorobenzaldehyde (B104081) has been reported, starting from 2-bromo-6-fluorotoluene (B73676). google.com This process involves a bromination step followed by an oxidation to yield the aldehyde. google.com Similarly, methods for the iodination of other fluorobenzaldehyde derivatives are known. chemicalbook.com However, the precise sequence and conditions required to introduce three different halogens at specific positions to yield this compound remain proprietary or unpublished. The unique substitution pattern of this compound suggests its potential utility in the synthesis of highly complex and specifically functionalized aromatic compounds.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-6-fluoro-3-iodobenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFIO/c8-7-4(3-11)5(9)1-2-6(7)10/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHCHIQHHEOOZCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)C=O)Br)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFIO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.90 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Bromo 6 Fluoro 3 Iodobenzaldehyde
Direct Synthesis Approaches
Direct synthesis approaches aim to construct the target molecule by introducing the substituents onto a benzaldehyde (B42025) or a related aromatic scaffold in a controlled manner.
The regioselective halogenation of a pre-existing benzaldehyde scaffold is a challenging yet direct route. The order of halogen introduction is critical and is governed by the directing effects of the substituents already present on the aromatic ring. For instance, starting with a fluorobenzaldehyde, the introduction of bromine and iodine at specific positions would be necessary. The fluorine atom, being an ortho-para director, and the aldehyde group, a meta director, would influence the position of the incoming electrophiles.
Hypothetically, one could start with 2-fluorobenzaldehyde. The fluorine atom would direct incoming electrophiles to the para position (position 5) and the ortho position (position 3). The aldehyde group would direct to the meta positions (positions 3 and 5). Therefore, the initial halogenation would likely occur at position 3 or 5. Subsequent halogenation would be directed by the now di-substituted ring. However, achieving the precise 2, 3, 6-substitution pattern would likely involve more complex strategies, such as the use of blocking groups or specific catalysts to overcome the inherent directing effects of the substituents.
A more practical approach involves the synthesis of a pre-functionalized aromatic system, which is then converted to the final product. A plausible multi-step pathway could start from a simpler halogenated toluene (B28343) derivative.
For example, a synthetic route could commence with 2-bromo-6-fluorotoluene (B73676). This starting material can be synthesized and subsequently halogenated. google.comgoogle.com The methyl group can then be oxidized to an aldehyde. A key step would be the selective iodination of the 2-bromo-6-fluorotoluene at the 3-position. The final step would be the oxidation of the methyl group to the aldehyde. A patent for the synthesis of 2-bromo-6-fluorobenzaldehyde (B104081) describes the oxidation of 2-bromo-6-fluorobenzyl bromide, which is obtained from 2-bromo-6-fluorotoluene. google.comgoogle.com A similar strategy could be envisioned for the iodo-substituted analogue.
A possible synthetic sequence is outlined in the table below:
| Step | Starting Material | Reagents and Conditions | Intermediate/Product |
| 1 | 2-Bromo-6-fluorotoluene | I2, oxidizing agent (e.g., HNO3/H2SO4) | 2-Bromo-6-fluoro-3-iodotoluene |
| 2 | 2-Bromo-6-fluoro-3-iodotoluene | N-Bromosuccinimide (NBS), radical initiator (e.g., AIBN), CCl4, reflux | 2-Bromo-6-fluoro-3-iodobenzyl bromide |
| 3 | 2-Bromo-6-fluoro-3-iodobenzyl bromide | Oxidizing agent (e.g., DMSO, NaHCO3) | 2-Bromo-6-fluoro-3-iodobenzaldehyde |
This multi-step approach allows for greater control over the regiochemistry of the final product.
Synthesis via Functional Group Interconversions
Functional group interconversions provide alternative routes to this compound, often starting from a benzene (B151609) ring that already possesses the desired halogen substitution pattern.
If a 1-bromo-3-fluoro-2-iodobenzene (B1273208) precursor is available, the aldehyde group can be introduced through formylation. Several methods exist for the formylation of aromatic rings. One common method is the Vilsmeier-Haack reaction, which utilizes phosphoryl chloride and a formamide (B127407) derivative, typically dimethylformamide (DMF), to generate the Vilsmeier reagent, which then acts as an electrophile. Another approach is through lithiation of the aromatic ring followed by quenching with a formylating agent like DMF. Given the presence of three halogen substituents, a metal-halogen exchange followed by formylation is a plausible route. For instance, a lithium-halogen exchange with n-butyllithium at a low temperature, preferentially at the most acidic position or the position of the most labile halogen (typically iodine), followed by the addition of DMF, would yield the desired aldehyde. ethz.ch
The table below summarizes a potential formylation strategy:
| Starting Material | Reagents and Conditions | Product |
| 1-Bromo-3-fluoro-2-iodobenzene | 1. n-BuLi, THF, -78 °C; 2. DMF | This compound |
The synthesis can also be approached by modifying the halogen substitution pattern of a related benzaldehyde. Halogen exchange reactions, while less common for aryl halides than alkyl halides, can sometimes be achieved under specific catalytic conditions. rsc.org However, a more controlled method is the selective introduction of halogens onto a di-halogenated benzaldehyde.
Starting from 2-bromo-6-fluorobenzaldehyde, a selective iodination at the 3-position is required to obtain the final product. Electrophilic iodination of an aromatic ring typically requires an activating agent or harsh conditions. A common method for the iodination of deactivated rings is the use of iodine in the presence of a strong oxidizing agent, such as nitric acid, or by using an iodine monochloride (ICl) electrophile. The directing effects of the existing bromo and fluoro substituents would need to be carefully considered to achieve the desired regioselectivity. The fluorine at position 6 is an ortho-para director, and the bromine at position 2 is also an ortho-para director. The aldehyde is a meta-director. The cumulative effect would likely direct the incoming iodine to the 3-position.
A research article details the synthesis of 2,3,5,6-tetrafluoro-4-iodo-benzaldehyde via iodination of a lithiated precursor, which suggests that a similar strategy could be applied to other halogenated benzaldehydes. researchgate.net
The following table outlines a potential iodination reaction:
| Starting Material | Reagents and Conditions | Product |
| 2-Bromo-6-fluorobenzaldehyde | I2, periodic acid, H2SO4, acetic acid | This compound |
Halogen Exchange and Selective Introduction Protocols for Bromine, Fluorine, and Iodine
Bromination and Fluorination Methods for Aromatic Substrates
The introduction of three distinct halogen atoms—bromine, fluorine, and iodine—onto a single benzene ring necessitates a multi-step approach, as direct halogenation would lead to a mixture of products. wikipedia.org The order of introduction is critical and is governed by the directing effects of the halogens themselves.
Fluorination: Direct fluorination of aromatic rings with fluorine gas is typically explosive and difficult to control, often resulting in poor yields of the desired monofluorinated product. ntu.edu.sglibretexts.orglibretexts.org Therefore, modern organic synthesis employs electrophilic fluorinating reagents, often referred to as "F+" sources. A common and effective reagent is Selectfluor (F-TEDA-BF₄), which contains a fluorine atom bonded to a positively charged nitrogen, enabling controlled electrophilic fluorination. ntu.edu.sglibretexts.org
Bromination and Chlorination: In contrast, electrophilic bromination and chlorination are standard transformations in organic synthesis. These reactions are typically achieved by treating the aromatic compound with molecular bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or iron(III) chloride (FeCl₃). wikipedia.orgmasterorganicchemistry.com The Lewis acid polarizes the halogen-halogen bond, creating a highly electrophilic species that is attacked by the aromatic ring. masterorganicchemistry.com
Iodination: Iodine itself is generally unreactive toward aromatic rings. libretexts.orgjove.com Consequently, electrophilic iodination requires the presence of an oxidizing agent to convert molecular iodine (I₂) into a more potent electrophilic species, effectively "I+". masterorganicchemistry.com Common oxidizing agents used for this purpose include nitric acid, hydrogen peroxide, or copper salts like CuCl₂. ntu.edu.sglibretexts.orgjove.com
A plausible synthetic strategy for a precursor to this compound would involve a carefully planned sequence of these halogenation reactions, taking into account the ortho-, para-, and meta-directing effects of the existing halogen substituents at each step.
Advanced Synthetic Techniques for Halogenated Aromatic Aldehydes
Once a suitably halogenated aromatic precursor is obtained, the aldehyde group must be introduced. Advanced techniques for this transformation include formylation via organometallic intermediates or the oxidation of a benzylic precursor.
Organometallic Reagent-Mediated Formylation (e.g., Lithiation-Formylation)
One of the most reliable methods for synthesizing aromatic aldehydes is the formylation of organometallic intermediates, such as aryllithium or Grignard reagents. thieme-connect.dewikipedia.org This approach involves two main steps: the generation of the organometallic reagent and its subsequent reaction with a formylating agent.
For polyhalogenated substrates, the organometallic species is typically generated via a halogen-metal exchange reaction rather than direct deprotonation. thieme-connect.de This reaction is highly chemoselective. The rates of exchange for halogens decrease in the order I > Br > Cl, while aryl fluorides are generally unreactive to exchange. princeton.edu This selectivity allows for the targeted formation of an organometallic reagent at a specific position on a multi-halogenated ring.
For instance, a hypothetical precursor such as 1-bromo-3-fluoro-2-iodobenzene could be treated with an organolithium reagent like n-butyllithium at low temperatures. The lithium-halogen exchange would occur preferentially at the most reactive carbon-iodine bond, generating the corresponding aryllithium species. This intermediate can then be trapped with an electrophilic formyl source, most commonly N,N-dimethylformamide (DMF), to yield the desired aldehyde after aqueous workup. thieme-connect.decommonorganicchemistry.com This strategy is known as the Bouveault aldehyde synthesis when using Grignard reagents, but the principle extends to organolithium variants. wikipedia.org
| Organometallic Reagent | Generation Method | Common Formylating Agent | General Applicability |
|---|---|---|---|
| Aryllithium | Lithium-Halogen Exchange (I > Br >> Cl) | N,N-Dimethylformamide (DMF) | Highly reactive, suitable for polyhalogenated aromatics. thieme-connect.decommonorganicchemistry.com |
| Aryl Grignard Reagent | Iodine-Magnesium Exchange | N,N-Dimethylformamide (DMF) | Tolerant of various functional groups. wikipedia.orguni-muenchen.de |
Photoinduced and Catalytic Oxidation Methods for Benzylic Positions
An alternative and powerful strategy involves the oxidation of a methyl group at a benzylic position to an aldehyde. This approach would start from a precursor like 2-bromo-6-fluoro-3-iodotoluene. The oxidation of such benzylic C-H bonds can be achieved through various catalytic or photoinduced methods.
Catalytic Oxidation: A wide array of transition metal-based catalysts have been developed for the aerobic oxidation of benzylic positions. Molecular oxygen is often employed as the terminal oxidant, making these methods environmentally benign. researchgate.net For example, copper-manganese (B8546573) mixed oxide nanoparticles have shown excellent activity for the selective oxidation of benzylic alcohols (which can be intermediates in the oxidation of toluenes) to aldehydes with high selectivity (>99%). ntu.edu.sg Another system uses a combination of NaClO, TEMPO (2,2,6,6-tetramethylpiperidinyl-1-oxy), and Co(OAc)₂ for the benzylic oxidation of alkylarenes to yield aromatic aldehydes and ketones. libretexts.org
A particularly relevant method is the Kornblum oxidation, which involves the conversion of a benzyl (B1604629) halide to an aldehyde using dimethyl sulfoxide (B87167) (DMSO). A patented synthesis for the related compound 2-bromo-6-fluorobenzaldehyde utilizes this approach. The process starts with the light-induced benzylic bromination of 2-bromo-6-fluorotoluene to form 2-bromo-6-fluorobenzyl bromide, which is then oxidized with DMSO to afford the final aldehyde. commonorganicchemistry.com
Photoinduced Oxidation: Visible light photocatalysis has emerged as a mild and efficient tool for organic synthesis. uni-muenchen.de Photoinduced methods can facilitate the oxidation of benzylic C-H bonds to carbonyls, often using air or molecular oxygen as the green oxidant. thieme-connect.de For example, uranyl cations can act as photosensitizers to achieve the stepwise oxidation of benzylic positions, converting them into aldehydes, ketones, or carboxylic acids. thieme-connect.de Another approach involves the photoinduced oxidation of benzylic boronic esters to aldehydes using tetrabutylammonium (B224687) tribromide (TBATB) as a catalyst under visible light and an oxygen atmosphere. wikipedia.org
| Method | Catalyst/Reagent System | Oxidant | Substrate | Reference |
|---|---|---|---|---|
| Catalytic Oxidation | CuMn₂ mixed oxide nanoparticles | Molecular Oxygen | Benzylic Alcohols | ntu.edu.sg |
| Catalytic Oxidation | TEMPO/Co(OAc)₂ | NaClO | Alkylarenes | libretexts.org |
| Catalytic Oxidation | Polyoxometalate-supported chromium | Hydrogen Peroxide | Alkylarenes | uni-muenchen.de |
| Kornblum Oxidation | DMSO | (from benzyl halide) | Benzyl Halides | commonorganicchemistry.com |
| Photoinduced Oxidation | Uranyl Cations | Oxygen | Benzylic C-H | thieme-connect.de |
| Photoinduced Oxidation | Tetrabutylammonium tribromide (TBATB) | Oxygen | Benzylic Boronic Esters | wikipedia.org |
Chemical Transformations and Reaction Pathways of 2 Bromo 6 Fluoro 3 Iodobenzaldehyde
Carbon-Carbon Bond Forming Reactions
The presence of bromo, fluoro, and iodo substituents on the benzaldehyde (B42025) ring allows for a diverse array of carbon-carbon bond-forming reactions. The inherent differences in the bond strengths of C-I, C-Br, and C-F, as well as their positions relative to the aldehyde group and each other, enable regioselective transformations.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon bonds. In the context of 2-bromo-6-fluoro-3-iodobenzaldehyde, the carbon-iodine bond is the most reactive towards oxidative addition to a palladium(0) complex, followed by the carbon-bromine bond. The carbon-fluorine bond is generally unreactive under typical cross-coupling conditions. This reactivity difference is fundamental to achieving selective transformations.
The Suzuki-Miyaura coupling is a widely used method for the formation of biaryl compounds, involving the reaction of an organoboron reagent with an organic halide in the presence of a palladium catalyst and a base. libretexts.orgrsc.org For this compound, the reaction can be expected to proceed selectively at the C-I bond due to its lower bond dissociation energy compared to the C-Br bond.
This selective coupling would yield a 3-aryl-2-bromo-6-fluorobenzaldehyde derivative. The remaining bromine atom can then be utilized in a subsequent cross-coupling reaction under more forcing conditions, allowing for the stepwise introduction of two different aryl groups. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. clockss.orgrsc.org
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | Phenylboronic acid | Pd(PPh3)4 | - | K3PO4 | 1,4-Dioxane/H2O | 80-100 | Good to Excellent |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)2 | SPhos | K2CO3 | Toluene (B28343)/H2O | 100 | Good to Excellent |
| 3 | 3-Thienylboronic acid | PdCl2(dppf) | - | Cs2CO3 | DMF | 90 | Good |
Yields are estimated based on reactions with analogous dihalogenated benzaldehydes.
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. researchgate.netorganic-chemistry.org Similar to the Suzuki-Miyaura coupling, the reaction with this compound is expected to occur preferentially at the C-I bond. rsc.org This would lead to the synthesis of 2-bromo-6-fluoro-3-(alkynyl)benzaldehydes.
These alkynylated products are valuable intermediates that can be further functionalized. For instance, the remaining bromine atom can undergo another cross-coupling reaction, or the alkyne moiety can participate in various cyclization reactions. Copper-free Sonogashira protocols have also been developed to avoid the formation of homocoupled alkyne byproducts. google.com
Table 2: Typical Conditions for Sonogashira Coupling
| Entry | Alkyne | Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | Phenylacetylene | Pd(PPh3)2Cl2 | CuI | Et3N | THF | 25-50 | Good to Excellent |
| 2 | Trimethylsilylacetylene | Pd(OAc)2 | CuI | i-Pr2NH | DMF | 60 | Good |
| 3 | 1-Hexyne | Pd(PPh3)4 | CuI | Piperidine | Toluene | 70 | Good |
Yields are based on reactions with similar aryl iodides.
The Larock indole (B1671886) synthesis is a powerful one-pot reaction that combines an ortho-iodoaniline with a disubstituted alkyne to form a 2,3-disubstituted indole, catalyzed by palladium. ub.eduwikipedia.org While this compound itself is not an aniline (B41778), it can be readily converted to the corresponding aniline derivative. The resulting 2-bromo-6-fluoro-3-iodoaniline would be an excellent substrate for the Larock heteroannulation, with the reaction proceeding at the iodo-substituted position. nih.govresearchgate.net
The regioselectivity of the Larock reaction is generally high, with the bulkier substituent of the alkyne typically ending up at the 2-position of the indole. researchgate.net The fluorine and bromine atoms remaining on the indole ring provide further handles for subsequent functionalization. Related annulation reactions can also be envisioned, leading to other heterocyclic systems. dokumen.pub
Table 3: Key Features of the Larock Indole Synthesis
| Parameter | Description |
|---|---|
| Starting Material | ortho-Iodoaniline derivative of this compound |
| Alkyne Partner | Symmetrical or unsymmetrical disubstituted alkynes |
| Catalyst System | Pd(OAc)2 or other Pd(0) or Pd(II) sources |
| Base | K2CO3, Na2CO3, or other bases |
| Additive | LiCl or n-Bu4NCl often improves yields |
| Product | Highly substituted indoles |
Cycloaddition and Annulation Reactions
The aldehyde functionality and the halogen substituents of this compound can be utilized to construct more complex cyclic and polycyclic systems through cycloaddition and annulation reactions.
The Pauson-Khand reaction is a [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, typically mediated by a cobalt carbonyl complex, to form an α,β-cyclopentenone. researchgate.netwikipedia.org While the direct participation of this compound in this reaction is not typical, it can be readily converted into a suitable precursor. For example, a Sonogashira coupling can introduce an alkyne, and a subsequent reaction can introduce an alkene moiety, creating an enyne substrate for an intramolecular Pauson-Khand reaction. beilstein-journals.orgbeilstein-journals.org
The presence of fluorine atoms on the substrate can influence the reactivity and selectivity of the Pauson-Khand reaction. nih.gov The intramolecular version of this reaction is particularly powerful for the synthesis of fused bicyclic systems. acs.org
Table 4: Steps for Cyclopentenone Synthesis via Pauson-Khand Reaction
| Step | Transformation | Key Reagents |
|---|---|---|
| 1 | Alkynylation of this compound | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, base |
| 2 | Introduction of an alkene moiety | Wittig reaction, Horner-Wadsworth-Emmons reaction, or allylation |
| 3 | Intramolecular Pauson-Khand Reaction | Co2(CO)8 or other metal carbonyls, often with a promoter like NMO |
Aldehyde Functional Group Reactivity in C-C Bond Formation
The aldehyde group is a primary site for carbon-carbon bond formation, enabling the construction of more complex molecular skeletons.
The Stetter reaction, an N-heterocyclic carbene (NHC)-catalyzed conjugate addition of an aldehyde to an activated alkene, is a powerful tool for C-C bond formation. Although no specific examples utilizing this compound have been documented, the reactivity of related halogenated benzaldehydes in Stetter reactions provides valuable insight. For instance, the Heck reaction of 2-iodobenzaldehyde (B48337) acetal (B89532) followed by a Stetter reaction has been successfully employed to synthesize ketone intermediates. researchgate.netresearchgate.netidexlab.com This demonstrates that ortho-iodo-substituted benzaldehydes are viable substrates for this transformation. The reaction proceeds via the formation of a Breslow intermediate from the aldehyde and the NHC catalyst, which then acts as an acyl anion equivalent. The steric and electronic properties of the substituents on the benzaldehyde ring are crucial for the reaction's success. The ortho-bromo and fluoro groups in this compound would be expected to influence the rate of Breslow intermediate formation and the subsequent nucleophilic attack.
Table 1: Examples of Stetter Reactions with Related Benzaldehyde Derivatives This table is illustrative and based on reactions with similar compounds, not this compound itself.
| Aldehyde Precursor | Reaction Partner | Catalyst System | Product Type |
|---|---|---|---|
| 2-Iodobenzaldehyde Acetal | α,β-Unsaturated Ketone | N-Heterocyclic Carbene (NHC) | 1,4-Diketone |
| 2-Bromobenzaldehyde | Methyl Acrylate | Thiazolium Salt / Base | γ-Keto Ester |
Organocatalysis offers a broad spectrum of methods for C-C bond formation starting from aldehydes. N-Heterocyclic Carbene (NHC) catalysis, in particular, facilitates a polarity reversal (umpolung) of the aldehyde's carbonyl carbon, allowing it to act as a nucleophile via the Breslow intermediate. mdpi.com The chemoselectivity of such reactions, like the benzoin (B196080) condensation, is heavily influenced by the aldehyde's substituents. uni-regensburg.de
Research has shown that ortho-substituted and halogen-substituted benzaldehydes exhibit distinct reactivity. uni-regensburg.de For example, in competitive reactions, NHCs may preferentially attack more electrophilic or less sterically hindered aldehydes. uni-regensburg.de Notably, the closely related 2-fluoro-6-iodo-benzaldehyde has been successfully used as an acylation precursor in NHC-catalyzed oxidative esterifications, highlighting the compatibility of ortho-fluoro and iodo substituents with this type of catalysis. mdpi.com It is therefore highly probable that this compound could serve as a substrate in various organocatalytic C-C bond-forming reactions, such as benzoin, Stetter, and other annulation reactions, with its reactivity profile being shaped by the combined steric and electronic contributions of its three distinct halogen atoms.
Table 2: Potential Organocatalytic C-C Bond Formations This table outlines potential reactions for this compound based on established organocatalytic methods.
| Reaction Type | Catalyst | Expected Intermediate | Potential Product Class |
|---|---|---|---|
| Benzoin Condensation | N-Heterocyclic Carbene (NHC) | Breslow Intermediate | α-Hydroxy Ketone (Benzoin) |
| Stetter Reaction | N-Heterocyclic Carbene (NHC) | Acyl Anion Equivalent | 1,4-Dicarbonyl Compound |
| Iminium Catalysis | Chiral Secondary Amine | Iminium Ion | Enantioenriched Aldol (B89426) or Michael Adducts |
Heteroatom-Incorporating Transformations
The halogen substituents on the aromatic ring of this compound are ideal handles for transition metal-catalyzed cross-coupling reactions, enabling the introduction of heteroatoms and the formation of heterocyclic systems.
Synthesis of Nitrogen-Containing Heterocycles
The synthesis of quinazolines, a privileged scaffold in medicinal chemistry, can be achieved from ortho-halobenzaldehydes. The presence of both bromine and iodine atoms ortho to the aldehyde group in this compound makes it a prime candidate for such transformations. A well-established method involves the copper-catalyzed Ullmann condensation of an ortho-iodobenzaldehyde with an amidine hydrochloride. mdpi.com This reaction proceeds through an initial N-arylation, where the C-I bond is typically more reactive than the C-Br bond in copper-catalyzed couplings.
Following the Ullmann condensation, a cascade reaction occurs, involving an intramolecular nucleophilic addition of the second nitrogen atom of the amidine moiety onto the aldehyde's carbonyl carbon. organic-chemistry.org The resulting intermediate then undergoes an aerobic oxidation or dehydrogenative coupling step to aromatize the ring system, yielding the final quinazoline (B50416) product. mdpi.comorganic-chemistry.org Various copper and other transition-metal catalysts have been developed to facilitate this tandem approach, providing an efficient route to highly functionalized quinazolines. mdpi.commarquette.edunih.gov
Table 3: Catalyst Systems for Quinazoline Synthesis from Related Precursors This table summarizes conditions used for synthesizing quinazolines from compounds structurally related to this compound.
| Precursor Type | Coupling Partner | Catalyst | Base | Key Process | Reference |
|---|---|---|---|---|---|
| o-Iodobenzaldehydes | Amidine Hydrochlorides | CuI | Cs₂CO₃ | Ullmann Condensation / Cyclization | mdpi.com |
| (2-Bromophenyl)methylamines | Amidines | CuBr | K₂CO₃ | Ullmann-type Coupling / Aerobic Oxidation | mdpi.comorganic-chemistry.org |
| 2-Aminobenzylamines | Alcohols | Ni-complex | - | Acceptorless Dehydrogenative Coupling | organic-chemistry.org |
| 2-Aminophenyl Ketones | Amines | Ru-complex | - | Dehydrogenative Coupling | marquette.edunih.gov |
Indazole and Related Bicyclic Heterocycle Formation via Copper Catalysis
The formation of indazole and other bicyclic heterocycles from ortho-halobenzaldehydes is a well-established synthetic strategy, often relying on copper-catalyzed reactions. While specific studies on this compound are not extensively documented in the literature, the known reactivity of related compounds provides a strong basis for predicting its behavior in such transformations.
Copper-catalyzed domino reactions involving 2-bromo- or 2-iodobenzaldehydes and various nitrogen-containing nucleophiles are a common route to quinoline (B57606) derivatives. researchgate.net For instance, the reaction of 2-bromobenzaldehydes with enaminones in the presence of a copper catalyst can lead to the formation of quinolines through a sequence of aldol reaction, C(aryl)-N bond formation, and elimination. researchgate.net
A general and efficient method for the synthesis of 1-substituted-1H-indazoles involves the copper-catalyzed reaction of ortho-halogenated benzophenones or arylcarboxylic acids with hydrazines. researchgate.net This reaction proceeds via an initial amination followed by intramolecular dehydration. Given that this compound possesses a reactive bromine atom ortho to the aldehyde, it is a suitable substrate for similar cyclization reactions with hydrazine (B178648) derivatives to form the corresponding indazole ring system. The reaction would likely proceed through the initial formation of a hydrazone, followed by an intramolecular copper-catalyzed C-N bond formation with the elimination of hydrogen bromide.
The general conditions for such copper-catalyzed indazole syntheses from 2-bromobenzaldehydes often involve a copper(I) source, such as copper(I) oxide (Cu₂O) or copper(I) iodide (CuI), and a base in a suitable solvent. organic-chemistry.orgsigmaaldrich.com The reaction with primary amines and sodium azide, for example, provides a one-pot, three-component synthesis of 2H-indazoles. organic-chemistry.org
Table 1: Representative Copper-Catalyzed Indazole Synthesis from 2-Bromobenzaldehydes
| 2-Bromobenzaldehyde Substrate | Amine/Hydrazine | Catalyst | Base | Solvent | Product | Yield (%) | Reference |
| 2-Bromobenzaldehyde | Primary Amines, NaN₃ | CuI | TMEDA | DMSO | 2H-Indazoles | up to 98 | organic-chemistry.org |
| 2-Bromobenzaldehyde | Primary Amines, NaN₃ | Cu₂O-NPs | - | PEG-300 | 2H-Indazoles | Good | organic-chemistry.org |
| 2-Bromoaryl Ketones | Hydrazines | CuO | K₂CO₃ | - | 1H-Indazoles | Good to Excellent | researchgate.net |
| 2-Iodobenzaldehydes | Amidines | CuI | Cs₂CO₃ | Methanol | Quinazolines | 53-94 | researchgate.net |
This table presents generalized findings for related compounds, as specific data for this compound is not available.
Introduction of Oxygen or Sulfur Functionalities for Derivatization
The aldehyde group and the halogen substituents on this compound offer multiple sites for the introduction of oxygen and sulfur functionalities. These transformations can either modify the aldehyde or proceed via substitution of one of the halogens, leading to a wide range of derivatives.
One common reaction of the aldehyde functionality is its conversion to a more complex oxygen-containing heterocycle. For instance, α-(trifluoromethyl)styrenes bearing an ortho-hydroxymethyl group can undergo intramolecular cyclization to form isochromanes. clockss.orgnii.ac.jp While this involves a multi-step conversion of the aldehyde, it highlights a pathway to oxygen-containing bicyclic systems.
The introduction of sulfur functionalities can be achieved through various methods. A general approach involves the conversion of an ortho-halobenzyl alcohol to a thioacetate, which can then cyclize to form an isothiochromane. clockss.orgnii.ac.jp Vinyl sulfides can also be used to construct sulfur-containing heterocycles through oxidative carbon-hydrogen bond cleavage and subsequent coupling with a π-nucleophile. nih.gov
A patent describes the synthesis of 2-bromo-3-fluoro-6-(methylthio)benzonitrile from S-(3-bromo-2-cyano-4-fluoro-phenyl) ethanethioate, indicating that the introduction of a sulfur-containing group at the 6-position (ortho to the bromine) is feasible, likely through nucleophilic aromatic substitution of the fluorine atom, which is activated by the adjacent nitrile group. google.com A similar reactivity pattern can be anticipated for the aldehyde analog.
Strategic Utilization of Halogen Substituents in Directed Reactions
The presence of three different halogen atoms (F, Br, I) on the aromatic ring of this compound allows for a high degree of strategic control in chemical reactions. The distinct reactivity of each halogen enables selective functionalization through methods such as ortho-metalation and chemoselective cross-coupling reactions.
Ortho-Metalation Strategies for Directed Functionalization
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic compounds. researchgate.netbaranlab.orgresearchgate.netclockss.orgnih.gov In this strategy, a directing metalation group (DMG) coordinates to an organolithium base, facilitating deprotonation at the adjacent ortho position. While the aldehyde group itself is generally not compatible with strong organolithium bases, it can be transiently protected or converted to a more suitable directing group, such as an amide or a carbamate. researchgate.netacs.orgresearchgate.net
In the case of this compound, the fluorine atom at the 6-position is expected to be a strong directing group for lithiation at the 5-position. However, the bromine at the 2-position could also direct metalation. The outcome of a DoM reaction would depend on the specific directing group and the reaction conditions. A patent suggests that the reactivity of a difluoroaromatic compound can be exploited via ortho-metalation, which supports the potential for directed functionalization in polyhalogenated systems. google.com
The lithiated intermediate generated via DoM can then be quenched with a variety of electrophiles to introduce new substituents with high regioselectivity.
Table 2: Common Directing Groups for Ortho-Metalation and Potential Electrophiles
| Directing Group | Lithiating Agent | Electrophile | Product Type |
| -CONEt₂ | s-BuLi/TMEDA | D₂O | Deuterated arene |
| -CON(i-Pr)₂ | t-BuLi | DMF | Formylated arene |
| -OCONEt₂ | s-BuLi/TMEDA | I₂ | Iodinated arene |
| -F | n-BuLi | (CH₃)₃SiCl | Silylated arene |
This table illustrates general principles of directed ortho-metalation.
Halogen-Specific Reactivity in Concert with the Aldehyde Group
The differential reactivity of the C-I, C-Br, and C-F bonds in this compound is key to its use in selective cross-coupling reactions. The general order of reactivity for palladium-catalyzed cross-coupling reactions is C-I > C-Br > C-Cl >> C-F. acs.org This hierarchy allows for the selective functionalization of the iodine and bromine positions while leaving the fluorine atom intact.
For instance, a Sonogashira coupling reaction would be expected to occur selectively at the most reactive C-I bond. organic-chemistry.orgbeilstein-journals.orgsci-hub.se This would allow for the introduction of an alkyne substituent at the 3-position. Similarly, Suzuki-Miyaura coupling reactions can be performed with high chemoselectivity. A study on 5-bromo-2-iodobenzaldehyde (B52014) demonstrated that a palladium-catalyzed annulation with an aryne precursor proceeded selectively at the carbon-iodine bond, leaving the bromine atom untouched. nih.govcore.ac.uk This provides strong evidence that a similar selective reaction would occur with this compound.
Following the initial reaction at the iodine position, a subsequent cross-coupling reaction could then be carried out at the bromine position under more forcing conditions, allowing for the sequential and regioselective introduction of two different substituents. The aldehyde group is generally tolerant of the conditions used for these palladium-catalyzed cross-coupling reactions. google.com
Table 3: Predicted Chemoselective Cross-Coupling Reactions of this compound
| Reaction Type | Coupling Partner | Catalyst System | Predicted Site of Reaction |
| Sonogashira Coupling | Terminal Alkyne | Pd(PPh₃)₄, CuI, Amine | C-I |
| Suzuki-Miyaura Coupling | Arylboronic Acid | Pd(OAc)₂, Ligand, Base | C-I (milder conditions), C-Br (harsher conditions) |
| Heck Reaction | Alkene | Pd(OAc)₂, Ligand, Base | C-I |
| Buchwald-Hartwig Amination | Amine | Pd Catalyst, Ligand, Base | C-I or C-Br |
This table is based on established principles of halogen-specific reactivity in cross-coupling reactions.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural elucidation of 2-Bromo-6-fluoro-3-iodobenzaldehyde, providing detailed information about the hydrogen, carbon, and fluorine atomic nuclei.
The ¹H NMR spectrum of this compound is characterized by signals from the aldehyde proton and the two aromatic protons. The aldehyde proton (CHO) is expected to appear as a singlet or a small doublet due to coupling with the fluorine atom, typically in the downfield region around 10.3 ppm. The two aromatic protons, H-4 and H-5, form an AX system and are expected to resonate between 7.0 and 8.0 ppm, with their exact shifts influenced by the adjacent halogen substituents.
The ¹³C NMR spectrum shows seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the aldehyde group is the most deshielded, appearing around 188-192 ppm. The six aromatic carbons resonate in the 110-145 ppm range. The carbon atoms bonded to the electronegative halogens (C-2, C-3, C-6) exhibit characteristic shifts and couplings. Specifically, the carbons attached to fluorine (C-6) and bromine (C-2) will show significant downfield shifts. Carbon-fluorine couplings (¹JCF, ²JCF, ³JCF) are particularly useful for assigning the carbon signals unambiguously.
Predicted ¹H and ¹³C NMR Data
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Predicted Multiplicity & Coupling (J in Hz) |
|---|---|---|---|
| CHO | ~10.3 | ~190 | d, ⁴J(H,F) ≈ 1-2 |
| C-1 | - | ~135 | - |
| C-2 | - | ~120 | d, ³J(C,F) ≈ 3-5 |
| C-3 | - | ~95 | d, ³J(C,F) ≈ 6-8 |
| H-4 / C-4 | ~7.8 | ~140 | d, J(H,H) ≈ 8-9 / d, ⁴J(C,F) ≈ 2-4 |
| H-5 / C-5 | ~7.2 | ~128 | dd, J(H,H) ≈ 8-9, J(H,F) ≈ 5-6 / d, ²J(C,F) ≈ 20-25 |
| C-6 | - | ~160 | d, ¹J(C,F) ≈ 250-260 |
Note: These are predicted values and may vary based on solvent and experimental conditions.
¹⁹F NMR spectroscopy is a highly sensitive technique for probing the environment of the fluorine atom. For this compound, a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift is influenced by the ortho-bromo and ortho-aldehyde groups. This signal would appear as a doublet of doublets due to coupling with the vicinal proton (H-5) and the more distant H-4 proton.
Predicted ¹⁹F NMR Data
| Atom | Predicted Chemical Shift (ppm) | Predicted Multiplicity & Coupling (J in Hz) |
|---|---|---|
| F-6 | ~ -110 to -120 | dd, ³J(F,H5) ≈ 5-6, ⁴J(F,H4) ≈ 1-2 |
Note: Chemical shifts are relative to a standard like CFCl₃.
Two-dimensional NMR experiments are essential for confirming the assignments made from 1D spectra.
COSY (Correlation Spectroscopy): This experiment would show a cross-peak between the two aromatic protons (H-4 and H-5), confirming their scalar coupling relationship.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons. It would definitively link H-4 to C-4 and H-5 to C-5.
HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful tool for establishing long-range connectivity (typically over 2-3 bonds). Key expected correlations include:
The aldehyde proton (CHO) to C-1, C-2, and C-6.
H-4 to C-2, C-3, C-5, and C-6.
H-5 to C-1, C-3, and C-4.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity. A NOESY spectrum could show a correlation between the aldehyde proton and the H-5 proton, providing insight into the preferred conformation of the aldehyde group relative to the benzene (B151609) ring.
Vibrational Spectroscopy
Vibrational spectroscopy, including FTIR and Raman techniques, provides valuable information about the functional groups present in the molecule.
The FTIR spectrum of this compound displays characteristic absorption bands that correspond to the vibrations of its functional groups. The most prominent band is the strong C=O stretching vibration of the aldehyde, which is expected in the region of 1690-1710 cm⁻¹. The precise position is influenced by the electronic effects of the halogen substituents. Other key absorptions include the aromatic C=C stretching vibrations, C-H stretching and bending modes, and the characteristic stretches for the carbon-halogen bonds.
Characteristic FTIR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Aldehyde C-H | Stretch | ~2850 and ~2750 | Medium |
| Aromatic C-H | Stretch | 3050 - 3100 | Medium |
| Aldehyde C=O | Stretch | 1690 - 1710 | Strong |
| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Strong |
| C-F | Stretch | 1100 - 1300 | Strong |
| Aromatic C-H | Out-of-plane bend | 800 - 900 | Strong |
| C-Br | Stretch | 500 - 650 | Medium |
| C-I | Stretch | 485 - 600 | Medium |
Raman spectroscopy complements FTIR by providing information on molecular vibrations, particularly those that are symmetric and involve less polar bonds. The aromatic ring breathing modes and the carbon-halogen (C-Br, C-I) stretches are expected to be strong in the Raman spectrum. This technique can also offer insights into the conformational isomers of the molecule, as different conformers may exhibit unique vibrational frequencies.
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental formula of a compound. For a molecule with a complex isotopic pattern, such as this compound which contains both bromine and iodine, high-resolution techniques are essential for unambiguous characterization.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to four or more decimal places. This precision allows for the determination of the exact molecular formula by distinguishing between compounds with the same nominal mass but different elemental compositions.
For this compound, the molecular formula is C₇H₃BrFIO synquestlabs.com. HRMS analysis would measure the mass of the molecular ion ([M]⁺) or a protonated adduct ([M+H]⁺). The experimentally determined exact mass is then compared against the theoretically calculated mass for the proposed formula. A close match, typically within a few parts per million (ppm), provides strong evidence for the correct elemental composition. The presence of bromine, with its two major isotopes ⁷⁹Br and ⁸¹Br in a nearly 1:1 ratio, would result in a characteristic doublet peak for bromine-containing ions, further aiding in structural confirmation.
| Parameter | Value |
| Molecular Formula | C₇H₃BrFIO |
| Calculated Monoisotopic Mass ([M]⁺ for ⁷⁹Br) | 328.8372 u |
| Calculated Monoisotopic Mass ([M]⁺ for ⁸¹Br) | 330.8351 u |
This table presents the theoretically calculated monoisotopic masses for the primary isotopes of bromine. Experimental HRMS data would be expected to align closely with these values.
Liquid Chromatography-Mass Spectrometry (LC-MS) and its higher-performance variant, Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), are powerful hybrid techniques used to separate components of a mixture and identify them. In the context of this compound, these methods are crucial for assessing its purity after synthesis and for analyzing its presence in complex reaction mixtures.
The process involves injecting the sample into the liquid chromatograph, where it passes through a column that separates compounds based on their chemical properties, such as polarity. acs.orgsemanticscholar.org Each compound exits the column at a specific retention time. For a pure sample of this compound, the LC chromatogram would ideally display a single, sharp peak. The eluent from the column is then directed into the mass spectrometer, which provides mass data for the substance eluting at that retention time. This confirms that the peak corresponds to the target compound's molecular weight. scispace.com This dual detection method is highly effective for identifying and quantifying impurities, such as starting materials, byproducts, or degradation products, in the final sample. acs.org
X-ray Diffraction Analysis for Solid-State Structure Determination and Intermolecular Interactions
While mass spectrometry confirms the elemental composition and purity, single-crystal X-ray diffraction provides the ultimate proof of structure by mapping the precise three-dimensional arrangement of atoms in the solid state. This technique would not only confirm the connectivity of the atoms in this compound but also provide invaluable information about its crystal packing and the nature of the intermolecular forces that govern its supramolecular architecture.
As of this writing, a solved crystal structure for this compound is not publicly available. However, based on the functional groups present, several key intermolecular interactions would be anticipated and could be characterized by this method. The presence of three different halogen atoms (F, Br, I) and a carbonyl group makes this molecule a prime candidate for engaging in a variety of non-covalent interactions.
Key potential interactions include:
Halogen Bonding: The iodine and bromine atoms, being electron-poor at their tips (a phenomenon known as the σ-hole), can act as halogen bond donors. They would likely interact with electron-rich acceptors, such as the oxygen atom of the aldehyde group or even the fluorine atom of a neighboring molecule. nih.govscispace.com Studies on similar halogenated compounds have demonstrated the structure-directing nature of these interactions, often leading to the formation of one- or two-dimensional molecular arrays. nih.govresearchgate.net
C-H···O and C-H···F Interactions: Weak hydrogen bonds, such as those between the aldehydic or aromatic C-H groups and the carbonyl oxygen or fluorine atoms on neighboring molecules, are also expected to play a role in the crystal packing. researchgate.net
The interplay of these varied and directional interactions dictates the final crystal structure, influencing physical properties such as melting point and solubility. nih.govrsc.org
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
DFT has become a standard tool for investigating the properties of halogenated benzaldehydes, providing a balance between computational cost and accuracy.
The geometry of 2-Bromo-6-fluoro-3-iodobenzaldehyde is significantly influenced by the steric and electronic interactions of its three different halogen substituents and the aldehyde group. Geometry optimization using DFT methods, such as M06-2X with a suitable basis set (e.g., 6-311G* for iodine and aug-cc-pVTZ for other atoms), is the first step in any computational analysis. acs.org
A key aspect of the conformational analysis of benzaldehyde (B42025) derivatives is the orientation of the aldehyde group relative to the benzene (B151609) ring. For 2,6-disubstituted benzaldehydes, two primary conformers, syn and anti, are considered. In the case of the closely related 2-bromo-6-fluorobenzaldehyde (B104081), both syn- and anti-conformers are found to have similar populations in equilibrium in a chloroform (B151607) solution. acs.orgacs.org This suggests that the steric repulsion between the formyl group and the ortho-substituents (bromine and fluorine) is a determining factor in the conformational preference. acs.org The presence of an iodine atom at the 3-position would further influence the electronic environment and steric bulk, likely affecting the relative energies and populations of these conformers.
Table 1: Theoretical Conformational Data for Related 2,6-Disubstituted Benzaldehydes (Note: Data for this compound is not explicitly available in the literature; this table is based on trends observed in related compounds.)
| Compound | Method/Basis Set | Solvent | Conformer | Relative Energy (kcal/mol) | Population (%) |
| 2-Bromo-6-fluorobenzaldehyde | M06-2X/6-311G(I), aug-cc-pVTZ | Chloroform | syn | Similar Population | ~50 |
| 2-Bromo-6-fluorobenzaldehyde | M06-2X/6-311G(I), aug-cc-pVTZ | Chloroform | anti | Similar Population | ~50 |
| 2-Chloro-6-fluorobenzaldehyde | M06-2X/6-311G(I), aug-cc-pVTZ | Chloroform | syn | Similar Population | ~50 |
| 2-Chloro-6-fluorobenzaldehyde | M06-2X/6-311G(I), aug-cc-pVTZ | Chloroform | anti | Similar Population | ~50 |
This table is generated based on qualitative descriptions in the cited literature. acs.orgacs.org
While specific studies on the reaction energies and transition states for this compound are not prevalent, DFT calculations are a powerful tool for such investigations. For instance, in reactions involving this aldehyde, such as nucleophilic additions or cross-coupling reactions, DFT could be employed to calculate the energies of reactants, products, intermediates, and transition states. This data would provide a detailed understanding of the reaction mechanism, including the rate-determining step and the influence of the halogen substituents on the reaction pathway. The unique substitution pattern of this molecule makes it a candidate for involvement in various metal-catalyzed reactions, where computational modeling can elucidate the role of the catalyst and substrate. mdpi.com
DFT calculations are widely used to predict spectroscopic properties, which can then be compared with experimental data for validation.
NMR Spectroscopy: Theoretical calculations of NMR chemical shifts and spin-spin coupling constants (SSCCs) are particularly valuable. For the related 2-bromo-6-fluorobenzaldehyde, DFT calculations using the PBE0 method have been successful in predicting the one-bond C-H coupling constant of the formyl group (¹JCHF). acs.org The study highlighted that the proximity of the ortho substituents significantly influences this coupling constant, a finding that would be applicable to this compound. acs.org The presence of the iodo group would be expected to further modulate the electronic environment and thus the NMR parameters.
IR Spectroscopy: The vibrational frequencies, notably the carbonyl (C=O) stretching frequency, are sensitive to the electronic effects of the ring substituents. DFT calculations can predict these frequencies, and studies on other halogenated benzaldehydes have shown good agreement between calculated and experimental IR spectra. pageplace.deresearchgate.net
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic transitions and UV-Vis absorption spectra. pageplace.deresearchgate.net These calculations can help in understanding the electronic structure and the nature of the molecular orbitals involved in the absorption of light.
Table 2: Predicted Spectroscopic Data for Halogenated Benzaldehydes from DFT Studies (Note: This table illustrates the type of data obtained from DFT calculations for related compounds, as specific data for this compound is not available.)
| Compound | Spectroscopic Parameter | Calculation Method | Predicted Value |
| 2-Bromo-6-fluorobenzaldehyde | ¹JCHF (Hz) | PBE0/aug-cc-pVTZ-J | ~187 Hz (inferred) |
| 3-Iodobenzaldehyde | Carbonyl Stretch (cm⁻¹) | B3LYP/6-311+G(3df,p) | Varies with solvent model |
| 2-Fluoro-4-bromobenzaldehyde | UV-Vis λmax (nm) | TD-DFT/B3LYP | Varies with solvent model |
Values are illustrative and based on general findings in the cited literature. acs.orgacs.orgresearchgate.netresearchgate.net
Quantum Chemical Modeling of Reaction Mechanisms and Selectivity
Quantum chemical modeling can provide deep insights into the mechanisms and selectivity of reactions involving this compound. For example, in reactions where multiple sites are available for attack, such as in cross-coupling reactions, computational modeling can predict the most likely site of reaction. The varying reactivity of the C-Br, C-F, and C-I bonds can be rationalized through these models. The large and polarizable iodine atom often makes the C-I bond the most reactive site in many catalytic cycles. mdpi.com
Investigation of Non-Covalent Interactions (e.g., Halogen Bonding, π-Stacking)
The presence of multiple halogen atoms in this compound makes it a fascinating subject for the study of non-covalent interactions.
Halogen Bonding: The iodine and bromine atoms in the molecule can act as halogen bond donors, forming interactions with electron-donating atoms like oxygen or nitrogen. researchgate.netscispace.com The strength of these halogen bonds can be influenced by the other substituents on the ring. DFT calculations can be used to determine the geometry and energy of these interactions, which are crucial in understanding crystal packing and supramolecular assembly. iucr.orgresearchgate.net The electron-withdrawing fluorine atom would be expected to enhance the halogen bonding potential of the iodine and bromine atoms. scispace.com
π-Stacking: The aromatic ring of this compound can participate in π-stacking interactions, which are important in the solid state and in biological systems. lookchem.comcsic.es Computational models can quantify the strength of these interactions and predict the preferred stacking arrangements.
Applications of 2 Bromo 6 Fluoro 3 Iodobenzaldehyde in Chemical Research and Development
Role as a Versatile Synthetic Building Block for Complex Organic Molecules
The primary application of 2-bromo-6-fluoro-3-iodobenzaldehyde in research is as a versatile synthetic building block. This versatility stems from the differential reactivity of its carbon-halogen bonds (C-I, C-Br, C-F) in metal-catalyzed cross-coupling reactions, combined with the reactivity of the aldehyde group. sci-hub.se
Detailed research findings indicate that the carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond in common palladium-catalyzed reactions like the Sonogashira coupling. sci-hub.se This reactivity difference allows chemists to perform sequential or site-selective reactions. For instance, a terminal alkyne can be coupled specifically at the iodine-bearing C-3 position while leaving the bromine at the C-2 position intact for a subsequent, different coupling reaction under harsher conditions. This stepwise functionalization is a powerful strategy for the controlled and efficient assembly of intricate organic molecules that would be difficult to synthesize otherwise. sci-hub.se
Furthermore, the aldehyde functional group is a gateway to numerous other molecular transformations. It can participate in multicomponent reactions, such as the Ugi reaction, which combines an aldehyde, an amine, a carboxylic acid, and an isocyanide in a single step to form complex peptide-like structures. researchgate.net Analogous compounds like 2-iodobenzaldehyde (B48337) are used in such reactions to generate initial products that can undergo further intramolecular cyclizations, demonstrating the utility of the ortho-halo-aldehyde motif. researchgate.net This dual reactivity—selective cross-coupling at the halogen sites and transformations at the aldehyde group—establishes the compound as a cornerstone for building diverse and complex molecular frameworks for pharmaceuticals and agrochemicals. google.comgoogle.com
Precursor for Advanced Materials and Nanostructures, Including Self-Assembling Systems
The unique electronic properties conferred by the fluorine, bromine, and iodine substituents make this compound an attractive precursor for the development of advanced materials and nanostructures. Halogenation, and particularly fluorination, is a known strategy for tuning the properties of organic materials, such as enhancing charge carrier mobilities in conducting polymers. researchgate.net
A key area of application is in supramolecular chemistry, where molecules are designed to spontaneously organize into larger, ordered structures through non-covalent interactions. Research has shown that iodo-substituted fluorinated aromatic compounds are excellent building blocks for creating self-assembling systems. researchgate.netscispace.com The iodine atom can act as a halogen-bond donor, forming predictable and directional interactions with electron-donating atoms like oxygen or nitrogen. scispace.com
For example, studies on the analogous compound 2,3,5,6-tetrafluoro-4-iodobenzaldehyde show that it assembles into linear polymeric chains in the solid state through O⋯I halogen bonds. researchgate.netresearchgate.net The presence of electron-withdrawing fluorine atoms on the benzene (B151609) ring significantly enhances the strength of this halogen bond, making the self-assembly process more reliable. scispace.com By first modifying the aldehyde group (e.g., oxidizing it to a carboxylic acid to introduce hydrogen-bonding capabilities) and then utilizing the iodine for halogen bonding, researchers can program these molecules to form complex one- or two-dimensional networks. scispace.com This principle allows for the bottom-up construction of novel nanomaterials with precisely controlled architectures and functionalities, relevant for electronics and molecular recognition. thieme-connect.comescholarship.org
Development of Specialized Spectroscopic Probes and Reagents
While not extensively documented as a standalone spectroscopic probe, this compound serves as a critical intermediate in the synthesis of larger, specialized spectroscopic systems. Its utility lies in its ability to be incorporated into well-established chromophoric or fluorophoric scaffolds, thereby modifying their electronic and photophysical properties.
A significant application in this area is the synthesis of highly fluorinated porphyrins. researchgate.net Porphyrins are large, aromatic macrocycles known for their intense spectroscopic signals and are widely used as dyes, catalysts, and sensing agents. An efficient synthesis of 5,10,15,20-tetrakis(pentafluorophenyl)porphyrin, a potential precursor for complex supramolecular assemblies, utilizes a fluorinated iodobenzaldehyde derivative as the starting material. researchgate.net By using this compound or its analogues, chemists can introduce a unique and complex substitution pattern onto the porphyrin periphery. This modification can fine-tune the molecule's absorption and emission wavelengths, improve its stability, and alter its solubility, leading to the development of new spectroscopic probes and reagents for advanced applications.
Intermediates in the Synthesis of Complex Organic Scaffolds and Heterocyclic Systems
The combination of an aldehyde group and adjacent halogen atoms makes this compound an excellent intermediate for the synthesis of complex organic scaffolds, particularly heterocyclic systems. Heterocycles are core structures in a vast number of pharmaceuticals and biologically active compounds.
The aldehyde provides a reactive handle for cyclization reactions. Research on related 2-iodobenzaldehydes demonstrates their use in powerful tandem reactions. For example, a Ugi multicomponent reaction can be followed by a copper-catalyzed intramolecular C-N and C-C bond formation, using the iodine as a coupling handle, to construct elaborate spiro-heterocyclic systems like spiroindolinone-isoindolinones in a single, efficient sequence. researchgate.net This highlights a sophisticated strategy where the aldehyde participates in the initial construction, and the most reactive halogen (iodine) directs the subsequent cyclization to lock the molecule into a rigid, three-dimensional scaffold.
Similarly, the reaction of 2-(bromoethynyl)benzaldehydes with amines is used to synthesize 3-amino-1-bromo-1H-isochromenes via a 6-endo-cyclization, showcasing how an ortho-alkynyl benzaldehyde (B42025) (which can be formed from an ortho-iodo benzaldehyde via Sonogashira coupling) is a direct precursor to fused heterocyclic systems. ipb.pt The strategic placement of the aldehyde and multiple, differentially reactive halogens on the this compound ring thus provides a rich platform for building a wide array of novel and complex heterocyclic frameworks. sci-hub.se
Future Research Directions and Emerging Trends
Catalyst Development for Enhanced Selectivity and Efficiency in Transformations Involving Polyhalogenated Benzaldehydes
The selective functionalization of polyhalogenated aromatic compounds is a significant challenge in organic synthesis. The development of new catalyst systems that can differentiate between various carbon-halogen bonds is crucial for the efficient utilization of substrates like 2-bromo-6-fluoro-3-iodobenzaldehyde.
Future research will likely focus on the design of sophisticated catalyst systems, particularly those based on palladium, that offer high selectivity for specific C-X (X = I, Br, F) bonds. The generally accepted reactivity order for palladium-catalyzed cross-coupling reactions is C–I > C–Br > C–OTf > C–Cl, which allows for sequential functionalization. nih.gov However, this selectivity is not always absolute and depends on a complex interplay of the catalyst, ligands, reaction conditions, and substrate electronics. nih.gov
The development of ligands that can fine-tune the electronic and steric properties of the metal center is a key area of investigation. For instance, bulky phosphine (B1218219) ligands can promote the selective activation of less sterically hindered C-X bonds. Research into novel catalyst systems, including multinuclear palladium complexes and palladium nanoparticles, is also showing promise in achieving atypical selectivity. acs.org For example, a Pd(I) dimer has been shown to enable the sequential arylation and alkylation of C-Br, C-OTf, and C-Cl bonds with high selectivity. nih.gov The exploration of alternative metals to palladium, such as nickel and copper, may also provide new avenues for selective transformations.
Table 1: Catalyst Systems for Selective Cross-Coupling of Polyhalogenated Arenes
| Catalyst System | Substrate Type | Selectivity | Reference |
| Pd(dba)₂ / P(o-tolyl)₃ | 2-Haloarenecarboxaldehydes | Selective for C-I over C-Br and C-F | bohrium.com |
| [Pd(μ-I)(P(t-Bu)₃)]₂ | Polyhalogenated arenes | Sequential C-Br, C-OTf, then C-Cl functionalization | acs.org |
| Pd(OAc)₂ / Ligand-free | 1,4-Dibromo-nitrobenzene | Selective for one C-Br bond | nih.gov |
| Pd(PPh₃)₄ | Perfluorinated nitroarene | ortho-C-F activation directed by nitro group | nih.gov |
This table is interactive and can be sorted by column.
Exploration of Novel Reactivity and Unconventional Transformations of this compound
Beyond traditional cross-coupling reactions, the unique arrangement of functional groups in this compound invites the exploration of novel and unconventional transformations. The aldehyde group can participate in a wide range of reactions, and its interplay with the halogen substituents could lead to new synthetic methodologies.
Future research could investigate domino or tandem reactions where the aldehyde functionality directs or participates in the transformation of the halogenated ring. For example, the aldehyde could be used to form an imine transiently, which then acts as a directing group for the selective functionalization of one of the C-X bonds. nih.gov Another area of interest is the photochemical transformations of halogenated benzaldehydes, where the aldehyde could act as a photoinitiator or participate in photochemical cycloadditions. beilstein-journals.org
The development of methods for the direct C-H functionalization of the aromatic ring, in competition with the C-X bonds, would also be a significant advancement. This could be achieved through the use of specific directing groups or catalyst systems that favor C-H activation. Furthermore, the exploration of ring-closing or ring-forming reactions involving the aldehyde and one or more of the halogen atoms could lead to the synthesis of novel heterocyclic scaffolds.
Integration with Flow Chemistry and Continuous Synthesis Methodologies
Flow chemistry, or continuous flow processing, offers several advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and greater scalability. nih.govvapourtec.com The application of flow chemistry to the synthesis and transformation of highly functionalized and potentially hazardous intermediates like this compound is a promising area of future research.
Continuous flow reactors can enable the use of reaction conditions that are difficult to achieve in batch, such as high temperatures and pressures, in a safe and controlled manner. nih.govnih.gov This could lead to faster reaction times and higher yields for transformations involving this polyhalogenated benzaldehyde (B42025). For instance, halogenation and organometallic reactions, which are often highly exothermic, can be performed more safely in flow. nih.govnih.gov
The integration of multiple reaction steps into a continuous "telescoped" synthesis is another key advantage of flow chemistry. nih.govmdpi.com This approach avoids the isolation and purification of intermediates, leading to more efficient and sustainable synthetic routes. Future work could focus on developing multi-step flow processes for the synthesis of complex molecules starting from this compound.
Table 2: Advantages of Flow Chemistry in Organic Synthesis
| Feature | Benefit | Relevance to this compound |
| Enhanced Heat Transfer | Improved safety for exothermic reactions, precise temperature control. nih.gov | Safe handling of halogenation and organometallic reactions. |
| Enhanced Mass Transfer | Improved mixing, especially in multiphase reactions. nih.gov | Increased reaction rates and yields. |
| Scalability | Easier to scale up production without re-optimization. nih.gov | Efficient synthesis of larger quantities of derivatives. |
| Telescoped Synthesis | Combination of multiple reaction steps without intermediate isolation. mdpi.com | Development of streamlined and sustainable synthetic routes. |
This table is interactive and can be sorted by column.
Application in Machine Learning-Assisted Reaction Design and Prediction in Synthetic Organic Chemistry
Table 3: Applications of Machine Learning in Synthetic Chemistry
| Application | Description | Potential Impact on this compound Chemistry |
| Retrosynthesis | AI algorithms propose synthetic routes by working backward from the target molecule. chemcopilot.comiptonline.com | Identification of efficient pathways to complex molecules using this building block. |
| Reaction Condition Prediction | ML models predict optimal catalysts, solvents, and temperatures for a given reaction. nih.govacs.org | Rapid optimization of selective transformations. |
| Novel Reaction Discovery | AI can identify patterns in reaction data to suggest new and unconventional transformations. | Exploration of the untapped reactivity of the compound. |
| Automated Synthesis | Integration of AI with robotic platforms for autonomous reaction execution and optimization. pharmafeatures.com | High-throughput synthesis and screening of derivatives. |
This table is interactive and can be sorted by column.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
